Mercaptonicotin-amide
Description
Historical Context and Early Investigations of Nicotinamide (B372718) Derivatives
The journey to understanding compounds like mercaptonicotinamide is built upon a rich history of research into nicotinamide and its related structures. The discovery of NAD+ itself dates back to 1906, with its fundamental role in fermentation reactions being elucidated by the 1930s. aboutnad.com The identification of nicotinic acid and nicotinamide as the "anti-black tongue factor" and the cure for pellagra in the late 1930s solidified their importance as essential nutrients, paving the way for extensive biochemical investigation. aboutnad.comnih.gov
The exploration of sulfur-containing organic compounds, particularly those with heterocyclic aromatic rings like pyridine (B92270), has been a cornerstone of medicinal chemistry. Sulfonamides, for instance, were among the first commercially successful antibacterial drugs. nih.gov This success spurred broader interest in incorporating sulfur into various molecular frameworks to modulate biological activity. For pyridine carboxamides, the introduction of sulfur-containing functional groups has been a strategy to create analogs with altered properties. Research has shown that the position of substituents on the pyridine ring significantly influences the reactivity and potential biological effects of these molecules. mdpi.comnih.gov For example, studies on the alkylation of pyridine carboxamides have demonstrated that the position of the amide group (ortho, meta, or para) affects reaction yields, indicating that subtle structural changes can have significant chemical consequences. mdpi.com This foundational work on sulfur-containing heterocycles provides the chemical context for the synthesis and study of more specific molecules like mercaptonicotinamide.
The development of nicotinamide analogs has been a continuous effort to create tools for studying and modulating NAD+-dependent enzymes. mdpi.com Early on, the focus was on understanding the biosynthetic pathways of NAD+, with the discovery of the Preiss-Handler pathway, which converts nicotinic acid to NAD+. aboutnad.com However, the discovery of nicotinamide riboside as another precursor in 2004 revealed a previously unknown route to NAD+ synthesis, highlighting the complexity of this metabolic network and the potential for different analogs to have distinct biological entry points and effects. uiowa.edu The synthesis of various analogs, including those designed as potential inhibitors for enzymes like VEGFR-2, demonstrates the utility of modifying the nicotinamide scaffold for therapeutic purposes. researchgate.net These pioneering efforts in creating a diverse chemical toolbox of nicotinamide derivatives have been crucial for dissecting the roles of NAD+ in health and disease and have laid the groundwork for investigating the specific properties of sulfur-containing variants. nih.gov
Conceptual Framework for Studying Novel Chemical Scaffolds
The study of mercaptonicotinamide is embedded within the broader conceptual framework of discovering and characterizing novel chemical scaffolds in chemical biology and medicinal chemistry. A "scaffold" refers to the core structure of a molecule or a series of related compounds. nih.gov The systematic analysis of these core structures helps researchers organize chemical space, understand structure-activity relationships (SAR), and design new molecules with desired properties.
One key concept in this framework is the "privileged structure," a term for molecular scaffolds that are capable of binding to multiple biological targets, appearing frequently in known bioactive compounds. unife.itresearchgate.net Identifying and synthesizing libraries based on these privileged scaffolds is a common strategy in drug discovery. Conversely, there is also significant interest in developing "abiotic" scaffolds—complex structures that are not found in nature. tandfonline.com These novel frameworks can interact with biological systems in unique ways, potentially leading to new mechanisms of action and overcoming existing challenges like drug resistance.
The process of studying a new scaffold involves several stages. It begins with hit identification, which can be achieved through various screening strategies. unife.it This is followed by chemical synthesis to create derivatives and analogs, allowing for a systematic exploration of how structural modifications affect biological activity. chemikailproteomics.com Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these novel compounds might interact with their biological targets, guiding the synthetic effort. researchgate.net This iterative cycle of design, synthesis, and testing is fundamental to translating a novel chemical scaffold from an initial concept into a valuable tool for chemical biology research. spparenet.org
Current Research Significance in Mechanistic Chemical Biology
The current significance of mercaptonicotinamide and related analogs in mechanistic chemical biology lies in their potential to serve as highly specific molecular probes and modulators of NAD+-dependent processes. mdpi.com NAD+ is not just a redox cofactor; it is also a substrate for enzymes like sirtuins (deacylases) and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cellular stress responses. mdpi.com
By introducing a sulfur atom, the electronic properties of the nicotinamide ring are altered, which can affect its interaction with the active sites of these enzymes. This allows researchers to:
Dissect Enzyme Mechanisms: Analogs with altered reactivity can help elucidate the catalytic mechanisms of NAD+-consuming enzymes.
Develop Selective Inhibitors: The unique structure of mercaptonicotinamide could be exploited to design inhibitors that are highly selective for one type of NAD+-dependent enzyme over others, which is a significant challenge in the field.
Probe Post-Translational Modifications: Synthetic NAD+ analogs are invaluable tools for studying post-translational modifications like ADP-ribosylation, helping to identify the protein targets and understand the functional consequences of these modifications. mdpi.com
Modern chemical biology research integrates these novel chemical tools with advanced techniques like chemoproteomics to identify the cellular targets of bioactive compounds and understand their mechanism of action on a global scale. chemikailproteomics.com The study of mercaptonicotinamide, therefore, contributes to a deeper, mechanistic understanding of the complex signaling networks that are governed by NAD+ metabolism, with potential implications for understanding aging and a variety of diseases.
Data Tables
Table 1: Physicochemical Properties of Mercaptonicotinamide and Related Compounds
This table provides a comparison of key computed properties for Mercaptonicotinamide and its parent compound, Nicotinamide.
| Property | Mercaptonicotinamide | Nicotinamide |
| IUPAC Name | 6-sulfanylpyridine-3-carboxamide | pyridine-3-carboxamide |
| Molecular Formula | C₆H₆N₂OS | C₆H₆N₂O |
| Molecular Weight | 154.19 g/mol | 122.12 g/mol |
| CAS Number | 7151-89-5 | 98-92-0 |
| PubChem CID | 3034072 | 936 |
Data sourced from PubChem. wikipedia.orgnih.gov
Table 2: Cytotoxicity of Selected Pyridine Carboxamide Derivatives
The following data illustrates the low cytotoxicity of a series of synthesized pyridine carboxamide derivatives, tested against various cell lines using an MTT assay. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cells. Higher IC₅₀ values indicate lower cytotoxicity.
| Compound | Derivative | Cell Line | IC₅₀ (µg/mL) after 72h |
| 8 | Pyridine-2-carboxamide based sulfobetaine | HaCaT | >500 |
| 9 | Pyridine-2-carboxamide based sulfobetaine | A549 | >500 |
| 10 | Nicotinamide based sulfobetaine | HaCaT | >500 |
| 11 | Nicotinamide based sulfobetaine | A549 | >500 |
| 12 | Isonicotinamide based sulfobetaine | HaCaT | >500 |
| 13 | Isonicotinamide based sulfobetaine | A549 | >500 |
This table is adapted from a study on pyridine carboxamides based on sulfobetaines to illustrate typical biological testing data for this class of compounds. Data from Khairullina, et al. (2022). mdpi.com
Structure
3D Structure
Properties
CAS No. |
89640-64-2 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-3-8-2-1-5(4)10/h1-3H,(H2,7,9)(H,8,10) |
InChI Key |
XGIIQEOYYMLWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=S)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mercaptonicotin Amide
Established Synthetic Routes for Mercaptonicotin-amide Scaffolds
The construction of the fundamental mercaptonicotinamide structure can be achieved through various synthetic pathways. These methods are broadly categorized into one-pot tandem reactions, which offer efficiency and atom economy, and more traditional multi-step syntheses that allow for controlled, sequential bond formation.
One-Pot Tandem Reaction Processes in this compound Synthesis
One-pot tandem reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolation of intermediates. This methodology has been successfully applied to the synthesis of fused 2-mercaptonicotinamide (B2517067) scaffolds. sioc-journal.cn Such processes are valued for their convenience and facility, providing a direct route to these structurally important scaffolds. sioc-journal.cn The principle involves a sequence of reactions where the product of the first reaction becomes the substrate for the next, all occurring under the same conditions. While specific details on the tandem synthesis of unfused mercaptonicotinamide are limited, related one-pot tandem processes, such as the synthesis of N-alkylated quinazolinones and 2-arylbenzoxazole derivatives, highlight the power of this approach in creating heterocyclic compounds. rsc.orgntnu.edu.tw These methods often utilize catalysts to promote sequential bond formations, such as the copper-catalyzed C-N/C-O coupling for benzoxazole (B165842) synthesis. ntnu.edu.tw
Multi-step Chemical Synthesis Approaches
Multi-step synthesis provides a more conventional and often more controlled route to target molecules. This approach involves the sequential execution of reactions with the isolation and purification of intermediates at each stage. syrris.jp A documented multi-step synthesis for 6-mercaptonicotinamide (B11766040) involves the reaction of 6-chloro-nicotinamide with thiourea (B124793). mdpi.com This method is analogous to the synthesis of other mercapto-derivatives, such as mercaptopalmitic acid, where a corresponding bromo-compound is reacted with thiourea. nih.gov This type of nucleophilic substitution reaction is a classic method for introducing a thiol group onto a carbon skeleton. The multi-step approach, while potentially more labor-intensive than one-pot methods, allows for greater control over each transformation and can be more easily optimized for purity and yield of the final product.
Table 1: Comparison of Synthetic Approaches for Mercaptonicotinamide Scaffolds
| Approach | Description | Advantages | Example Reaction |
|---|---|---|---|
| One-Pot Tandem Reaction | Multiple reaction steps occur sequentially in a single reaction vessel without isolating intermediates. sioc-journal.cn | Increased efficiency, reduced waste, saves time and resources. rsc.org | Synthesis of fused 2-mercaptonicotinamide scaffolds. sioc-journal.cn |
| Multi-step Synthesis | Reactions are carried out in a defined sequence with isolation and purification of intermediate products. syrris.jp | High degree of control, easier optimization for purity. | Reaction of 6-chloro-nicotinamide with thiourea to form 6-mercaptonicotinamide. mdpi.com |
Synthesis of this compound Derivatives and Analogs
The functional versatility of mercaptonicotinamide can be expanded by creating derivatives and analogs. These modifications can be targeted at specific sites on the molecule, including the pyridine (B92270) ring and the amide moiety, or can involve conjugation to larger molecules like polymers.
Site-Specific Chemical Modifications on the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle, and its reactivity dictates the strategies for its modification. researchgate.net While direct C-H functionalization at the C2 and C4 positions is often favored due to the ring's inherent electronic properties, selective derivatization at other positions like C3 can be challenging. researchgate.net Advanced methods for pyridine editing, such as dearomatization-rearomatization sequences, have been developed to achieve regioselective functionalization. researchgate.net Although specific examples of modifying the pyridine ring of an existing mercaptonicotinamide molecule are not extensively detailed in the provided literature, these general principles of pyridine chemistry would apply. Such modifications could potentially introduce new functional groups, altering the compound's electronic properties, solubility, or binding capabilities.
Modification of the Amide Moiety
The amide group (-CONH₂) of mercaptonicotinamide is another key site for chemical derivatization. Modifications at this position can significantly alter the compound's properties. One common strategy is the substitution of the amide with a thioamide, a modification known to improve the membrane permeability of peptides. nih.gov Another approach involves amide coupling reactions to create N-substituted derivatives. For instance, a derivative of 6-mercaptonicotinamide has been synthesized via an amide coupling reaction with 4-chloroaniline. vulcanchem.com Such modifications can influence intermolecular interactions, such as hydrogen bonding patterns, which in turn affects the physical and biological behavior of the molecule. nih.gov
Covalent Attachment to Polymeric Scaffolds (e.g., Thiolated Chitosans)
A significant application of mercaptonicotinamide is its use in the "preactivation" or "S-protection" of thiolated polymers, such as chitosan (B1678972). mdpi.comacs.orgthiomatrix.com Thiolated polymers, or thiomers, are known for their strong mucoadhesive properties, which stem from the ability of their free thiol groups to form disulfide bonds with cysteine-rich components of mucus. nih.gov However, these free thiol groups are susceptible to oxidation, which can decrease their reactivity.
To overcome this, mercaptonicotinamide is covalently attached to the thiolated polymer via a disulfide bond. acs.orgnih.gov This process typically involves two main steps:
Thiolation of the Polymer: A thiol-bearing ligand, such as thioglycolic acid or N-acetylcysteine, is covalently attached to the primary amino groups of chitosan. mdpi.comacs.orgnih.gov
S-protection/Preactivation: The resulting thiolated chitosan is then reacted with 6-mercaptonicotinamide (or its oxidized dimer, 6,6′-dithionicotinamide). A disulfide exchange reaction occurs, forming a new disulfide bond between the polymer's thiol groups and the mercaptonicotinamide moiety. acs.org
This "preactivated" or "S-protected" polymer shields the reactive thiol group from premature oxidation and has been shown to significantly enhance mucoadhesive properties. acs.orgthiomatrix.com For example, the mucoadhesion of chitosan was improved 7-fold by thiolation and up to 14-fold when the thiolated polymer was subsequently preactivated with mercaptonicotinamide. thiomatrix.com This strategy creates a more stable and highly reactive polymer platform. nih.gov
Table 2: Research Findings on Mercaptonicotinamide-Functionalized Chitosan
| Polymer System | Modification | Key Finding | Reference |
|---|---|---|---|
| Chitosan-Thioglycolic Acid-Mercaptonicotinamide | Preactivation of thiolated chitosan with mercaptonicotinamide via disulfide bond linkage. | The preactivated conjugate exhibited 7.46-fold greater dermal adhesiveness compared to unmodified chitosan. | acs.org |
| Chitosan-N-acetylcysteine-mercaptonicotinamide (CS-NAC-MNA) | Covalent attachment of an N-acetylcysteine-mercaptonicotinamide ligand. | The maximum force needed to detach the polymer from porcine intestinal mucosa was 1.4-fold higher than for unmodified chitosan. | nih.gov |
| Thiolated Chitosan | Preactivation with mercaptonicotinamide substructures. | Mucoadhesive properties were improved 14-fold compared to unmodified chitosan. | thiomatrix.com |
| Chitosan-6-mercaptonicotinic acid | Covalent attachment of the thiol ligand. | Mucoadhesion was increased by at least 69-fold compared to unmodified chitosan. Water uptake was lowered by up to 75%. | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-mercaptonicotinamide |
| 4-chloroaniline |
| 6,6′-dithionicotinamide |
| 6-chloro-nicotinamide |
| 6-mercaptonicotinamide |
| Benzene |
| Cysteine |
| Chitosan |
| Mercaptopalmitic acid |
| N-acetylcysteine |
| Thioglycolic acid |
Disulfide Exchange Reactions for Conjugation
Disulfide exchange reactions represent a pivotal strategy for conjugating mercaptonicotinamide to thiol-containing molecules, such as thiolated polymers. This method is central to the concept of pre-activated thiomers, where the reactivity of a polymer's thiol groups is enhanced and stabilized against premature oxidation. researchgate.net The process typically involves the formation of a disulfide bond between the thiol group of mercaptonicotinamide and a thiol group on a target molecule. researchgate.net
The mechanism of disulfide exchange is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). rug.nlnih.gov This reaction is highly dependent on pH, as a pH range of 7-9 is generally required to deprotonate the thiol (RSH) into the more reactive thiolate anion. rug.nl The reaction results in the formation of a new, mixed disulfide and the release of a different thiolate. nih.gov
A common approach involves the S-protection or "pre-activation" of a thiolated polymer. In this strategy, the polymer's free sulfhydryl groups are reacted with a disulfide-containing molecule derived from mercaptonicotinamide, such as 6,6'-dithiodinicotinamide (6,6'-DTNAm). mdpi.comacs.org This reaction creates a polymer-nicotinamide conjugate linked by a disulfide bond. acs.org This not only protects the polymer's thiol groups from oxidation but also renders them more reactive toward target thiols, such as the cysteine-rich subdomains found in mucus glycoproteins. researchgate.netmdpi.com This enhanced reactivity facilitates stronger mucoadhesion through the formation of covalent disulfide bonds between the polymer and the mucus layer. researchgate.net
Research has demonstrated this principle by synthesizing N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) through a disulfide exchange reaction between N-acetyl cysteine and the dimer of 6-mercaptonicotinamide. nih.gov Similarly, chitosan-thioglycolic acid has been conjugated with 6-mercaptonicotinamide via an oxidative S-S coupling reaction. sci-hub.se
Table 1: Examples of Disulfide Exchange Reactions Involving Mercaptonicotinamide
| Reactants | Product | Purpose/Application | Reference |
|---|---|---|---|
| Thiolated Polymer (e.g., Chitosan-TGA) + 6,6'-dithiodinicotinamide (6,6'-DTNAm) | S-protected/pre-activated thiolated polymer | To protect thiol groups from oxidation and enhance mucoadhesion. researchgate.netacs.org | researchgate.net, acs.org |
| N-acetyl cysteine + 6-mercaptonicotinamide dimer | N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) | Synthesis of a ligand for subsequent conjugation to polymers. nih.gov | nih.gov |
| Chitosan-thioglycolic acid (Chitosan-TGA) + 6-mercaptonicotinamide (MNA) | Chitosan-TGA-MNA conjugate | To create a mucoadhesive polymer conjugate for potential therapeutic use. sci-hub.se | sci-hub.se |
| Thiolated Pectin (B1162225) (Pec-Cys) + 2-Mercaptonicotinic acid (MNA) dimer | S-protected thiolated pectin (Pec-Cys-MNA) | To improve mucoadhesive properties and stability of the polymer. researchgate.net | researchgate.net |
Carbodiimide-Mediated Amidation Approaches
Carbodiimide-mediated amidation is a widely used and effective method for forming a stable amide bond between a carboxylic acid and an amine. This strategy is frequently employed to graft mercaptonicotinamide derivatives onto polymers or other molecules. nih.govnih.gov Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for these reactions. nih.govgoogle.com
The reaction mechanism involves the activation of a carboxyl group by the carbodiimide (B86325), which results in the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with a primary amine to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.org To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea into a stable N-acylurea, an additive like N-hydroxysuccinimide (NHS) is often included. nih.gov The NHS reacts with the O-acylisourea to form a more stable NHS-ester, which then cleanly reacts with the amine to yield the final amide product. nih.gov
This approach has been utilized to attach ligands, such as N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA), to polymers like chitosan. nih.gov In this case, the carboxylic acid group of the NAC-6-MNA ligand is activated by a carbodiimide, allowing it to form an amide bond with the primary amino groups of the chitosan backbone. nih.gov Another example involves the conjugation of Cysteine-6-mercaptonicotinamide (Cys-6-MNA) to Eudragit® L100-55, a polymer containing carboxylic acid groups. ege.edu.tr In a related but multi-step process, polymers like chitosan or polyacrylic acid are first thiolated by reacting their amino or carboxyl groups with a thiol-bearing molecule (e.g., thioglycolic acid or cysteine) using carbodiimide chemistry. sci-hub.segoogle.com The resulting thiolated polymer can then be further modified, for instance, through disulfide exchange with mercaptonicotinamide. sci-hub.se
Table 2: Examples of Carbodiimide-Mediated Amidation
| Polymer/Molecule | Ligand | Carbodiimide Reagent | Purpose/Application | Reference |
|---|---|---|---|---|
| Chitosan | N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) | Not specified, but implied carbodiimide chemistry | Covalent attachment of an S-protected ligand to a polymer backbone. nih.gov | nih.gov |
| Eudragit® L100-55 | Cysteine-6-mercaptonicotinamide (Cys-6-MNA) | Carbodiimide | Grafting a mercaptonicotinamide derivative onto a polymer. ege.edu.tr | ege.edu.tr |
| Chitosan | Thioglycolic acid (TGA) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | First step in creating a thiolated polymer for subsequent conjugation. sci-hub.segoogle.com | sci-hub.se, google.com |
| Polyacrylic acid | Cysteine | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis of a thiolated polymer for further modification. google.com | google.com |
Advanced Synthetic Strategies for Novel Mercaptonicotinamide Structures
Beyond established conjugation methods, research is exploring advanced synthetic strategies to create novel mercaptonicotinamide structures with unique properties and potential applications. sioc-journal.cnsioc-journal.cn These modern approaches focus on efficiency, complexity, and atom economy. sotelolab.es
One such advanced method is the use of one-pot tandem reactions . A convenient and facile methodology has been developed for the synthesis of fused 2-mercaptonicotinamide scaffolds using this approach. sioc-journal.cnsioc-journal.cn Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates, offer significant advantages by reducing waste, saving time, and simplifying purification processes. sotelolab.es The resulting fused heterocyclic systems have potential applications in the synthesis of biologically relevant compounds. sioc-journal.cn
Other modern synthetic strategies, while not yet specifically reported for mercaptonicotinamide, hold significant promise for the development of novel derivatives:
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more simple starting materials. sotelolab.es This strategy could be employed to rapidly generate diverse libraries of mercaptonicotinamide derivatives by varying the initial building blocks, facilitating the discovery of new structures with tailored functions.
Flow Chemistry: Performing reactions in continuous flow reactors, rather than in traditional batch flasks, can improve reaction efficiency, enhance safety, and allow for easier scalability. numberanalytics.com This methodology could be applied to the synthesis of mercaptonicotinamide and its derivatives for more controlled and reproducible production.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. numberanalytics.com It is conceivable that enzymatic approaches could be developed for the stereoselective synthesis or modification of mercaptonicotinamide-based structures.
These advanced strategies represent the future of synthetic chemistry, moving toward more efficient, environmentally friendly, and innovative ways to construct complex molecules like novel mercaptonicotinamide structures. sotelolab.esnumberanalytics.com
Molecular and Biochemical Mechanism of Action
Enzyme Inhibition Kinetics and Characterization
Enzyme inhibition is a critical mechanism through which the biological effects of compounds like mercaptonicotinamide are exerted. The study of enzyme kinetics provides a quantitative framework for understanding the potency and mechanism of inhibitors. khanacademy.orggonzaga.edu Different types of inhibitors affect an enzyme's kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), in distinct ways that can be visualized using plots like the Lineweaver-Burk plot. khanacademy.orggonzaga.edu
Enzyme inhibition can be broadly categorized as either reversible or irreversible. libretexts.org Reversible inhibitors associate with an enzyme through non-covalent interactions, and their effects can be nullified by removing the inhibitor. libretexts.orgquora.com In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. libretexts.orgquora.com
Derivatives of mercaptonicotinamide have been investigated in contexts that suggest covalent interactions, a hallmark of irreversible or slowly reversible inhibition. For instance, thiolated polymers, including those incorporating mercaptonicotinamide, are designed to interact with specific proteins. One proposed mechanism for the P-glycoprotein (P-gp) inhibiting effect of a chitosan-thioglycolic acid-6-mercaptonicotinamide conjugate involves the formation of disulfide bonds between the polymer's thiol groups and cysteine residues within the P-gp transporter. rsc.orgresearchgate.net Such covalent modification can lead to a long-lasting inhibitory effect on the protein's function. rsc.orgnih.gov
Table 1: Types of Enzyme Inhibition
| Inhibition Type | Description | Binding Interaction |
|---|---|---|
| Reversible | Inhibitor can dissociate from the enzyme, restoring enzyme activity. libretexts.org | Non-covalent quora.com |
| Irreversible | Inhibitor permanently binds to and inactivates the enzyme, often through strong bond formation. libretexts.org | Covalent quora.com |
Reversible inhibition is further classified based on how the inhibitor interacts with the enzyme and its substrate. A competitive inhibitor binds to the enzyme's active site, directly competing with the substrate. gonzaga.edulibretexts.org A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's conformation and reducing its efficiency without preventing substrate binding. libretexts.orgwikipedia.org
Studies on derivatives of mercaptonicotinamide point towards a non-competitive mode of inhibition. For example, an S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamide was found to act as an antagonist of the CXCR1 and CXCR2 chemokine receptors by binding to a site distinct from the natural ligand's binding site. nih.govnih.gov Similarly, the inhibition of the P-glycoprotein efflux pump by chitosan-mercaptonicotinamide conjugates is believed to occur via interaction with an allosteric site, rather than the substrate-binding pocket, thereby altering the pump's conformation and function. rsc.orgresearchgate.net This mode is characteristic of non-competitive inhibition, where the inhibitor does not compete directly with the substrate for the active site. wikipedia.orgnih.gov
Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This mechanism is a key aspect of non-competitive inhibition.
Investigations into mercaptonicotinamide derivatives have provided specific examples of allosteric modulation. A notable case is a derivative of N-(4-Fluoro-phenyl)-6-mercaptonicotinamide, which functions as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. nih.govacs.org This compound was shown to inhibit the G-protein coupling to the CXCR2 receptor, a proximal event in the signaling cascade. nih.govacs.org The effect was evaluated by measuring the inhibition of [³⁵S]GTPγS binding in response to the chemokine CXCL8. nih.govacs.org
Additionally, chitosan-mercaptonicotinamide conjugates have been postulated to act as allosteric inhibitors of P-glycoprotein. rsc.org The theory suggests that these thiolated polymers may form disulfide bonds with cysteine subunits within the transporter's channel, inducing an allosteric change that blocks the drug efflux mechanism. rsc.orgresearchgate.net
Table 2: Allosteric Inhibitory Activity of a Mercaptonicotinamide Derivative
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
|---|
Protein Binding Dynamics and Characterization
The interaction between a compound and its protein target is a dynamic process governed by the rates of association and dissociation. excelleratebio.com Characterizing these dynamics and the specific binding site is fundamental to understanding the compound's mechanism of action.
The affinity of a ligand for its receptor is determined by the balance of the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d). malvernpanalytical.complos.org The k_on describes the rate at which the ligand binds to the target, while the k_off describes the rate at which the complex breaks apart. excelleratebio.commalvernpanalytical.com A slow dissociation rate (low k_off) can lead to a prolonged duration of action, as the drug remains bound to its target for a longer period. excelleratebio.com
While specific k_on and k_off values for mercaptonicotinamide binding to its various targets are not extensively detailed in the available literature, the potent biological activities of its derivatives suggest effective binding dynamics. For example, the nanomolar IC₅₀ value for the CXCR2 antagonist derivative indicates a high binding affinity (low K_D), which is a ratio of k_off to k_on. nih.govacs.orgmalvernpanalytical.com Detailed kinetic studies using techniques like high-performance affinity chromatography or surface plasmon resonance would be required to determine the precise association and dissociation rates. nih.gov
Identifying the specific location where a compound binds on a protein is crucial for mechanism elucidation and rational drug design. researchgate.netnih.gov For mercaptonicotinamide and its derivatives, several binding sites on different proteins have been proposed or identified.
CXCR2 Receptor: A derivative of N-(4-Fluoro-phenyl)-6-mercaptonicotinamide has been shown to bind to an intracellular, allosteric site on the CXCR2 receptor, away from the orthosteric site where the natural chemokine ligands bind. nih.govacs.org
P-glycoprotein (P-gp): Thiolated chitosan-mercaptonicotinamide conjugates are thought to interact with cysteine residues present in the transmembrane domains of P-gp. rsc.orgresearchgate.net This covalent interaction at an allosteric site leads to inhibition of the pump's efflux function. rsc.org
Cereblon (CRBN): A patent discloses mercaptonicotinamide as a component of compounds that bind to Cereblon (CRBN), which functions as a substrate receptor within an E3 ubiquitin ligase complex. google.com This interaction implicates mercaptonicotinamide in modulating the ubiquitin-proteasome pathway. google.com
Keratin (B1170402): In biochemical applications, 6-mercaptonicotinamide (B11766040) has been used to preactivate thiol groups on keratin-associated proteins (KAP) and α-keratins, facilitating covalent binding to hair fibers through disulfide exchange reactions. uibk.ac.at
Competitive Binding Studies with Other Ligands
Competitive binding studies have been instrumental in elucidating the interaction of mercaptonicotinamide derivatives with specific biological targets. Research into a series of S-substituted 6-mercapto-N-phenyl-nicotinamides identified them as antagonists of the chemokine receptors CXCR1 and CXCR2, which are key mediators in inflammation. acs.org In these studies, the binding affinity of the compounds was assessed through competition binding assays using membranes from HEK293 cells engineered to express human CXCR2. acs.orgacs.org The assay measured the displacement of a radiolabeled ligand, [¹²⁵I]-CXCL8, by the test compounds. acs.orgacs.orgnih.gov
For instance, a lead compound in this series, 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), demonstrated potent inhibition of [³⁵S]GTPγS binding in response to CXCL8, with an IC₅₀ value of 60 ± 7 nM, indicating a strong interaction with the receptor's signaling mechanism. acs.orgnih.gov Although this compound acts as a noncompetitive antagonist, the initial structure-activity relationship (SAR) studies involved evaluating the competitive ability of various nicotinamide (B372718) derivatives to bind to the receptor. acs.orgacs.org
Table 1: Inhibitory Activity of S-Substituted Nicotinamide Derivatives
| Compound | Derivative Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Tetrahydrofuran derivative 20 | S-Substituted Nicotinamide | 540 | acs.org |
| S-benzyl derivative 30 | S-Substituted Nicotinamide | 390 | acs.org |
| S-dichlorobenzyl derivative 43 | S-Substituted Nicotinamide | 1610 | acs.org |
| SX-517 (Compound 7) | Boronic Acid Derivative | 60 ± 7 | acs.orgnih.gov |
In a different context, 6-mercaptonicotinamide (6-MNA) has been used to "preactivate" keratin proteins to enhance their binding to hair fibers. researchgate.netsemanticscholar.org In these studies, keratin-associated proteins (KAP) and α-keratins (Ker) were treated with 6-MNA, resulting in a 1.9-fold and 1.4-fold enhancement in binding to natural hair, respectively. researchgate.net This process involves the formation of disulfide bonds between the preactivated keratin and the cysteine-rich domains of the hair fiber, illustrating the compound's capacity for thiol-mediated covalent binding. researchgate.netsemanticscholar.org
Interaction with Nucleic Acids (DNA/RNA)
The scientific literature available from the search does not provide significant direct evidence of mercaptonicotinamide itself binding to or interacting with nucleic acids like DNA or RNA. genesilico.plnih.govnih.govlumicks.combiorxiv.org Research on this compound and its derivatives has predominantly focused on their roles in modifying polymers for enhanced drug delivery, their mucoadhesive properties, and their interactions with cellular proteins, such as membrane receptors and enzymes. acs.orgresearchgate.netacs.org The primary mechanism of action highlighted in numerous studies involves the reactivity of its thiol group, which readily forms disulfide bonds with cysteine residues on proteins and other biological surfaces. acs.orguibk.ac.atacs.org While many compounds are studied for their potential to intercalate or bind to DNA/RNA, the research trajectory for mercaptonicotinamide has been directed elsewhere, particularly towards protein-level interactions and biomaterial functionalization. genesilico.plnih.gov
Modulation of Cellular Signaling Pathways
Mercaptonicotinamide derivatives have been shown to modulate several cellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling: As antagonists of CXCR1/CXCR2, S-substituted 6-mercapto-N-phenyl-nicotinamides interfere with chemokine-induced signaling. acs.org These receptors transduce signals by activating coupled heterotrimeric G-proteins. acs.orgnih.gov The derivative SX-517 was found to potently inhibit the binding of [³⁵S]GTPγS to CXCR2 membranes in response to the agonist CXCL8, demonstrating its ability to block the very first intracellular step in the signaling cascade. acs.orgnih.gov
P-glycoprotein (P-gp) Efflux Pump Activity: Chitosan (B1678972) modified with 6-mercaptonicotinamide (CS-TGA-6MNA) has been shown to inhibit the function of the P-gp efflux pump. rsc.org The mechanism appears to involve a reduction in the P-gp ATPase activity, which is essential for the pump's function. rsc.org Studies suggest that this inhibition is achieved by altering the plasma membrane's physical properties rather than by competitively binding to the pump's substrate site or depleting intracellular ATP. rsc.org
Tight Junction Regulation: Thiolated polymers, including those functionalized with mercaptonicotinamide, can modulate the opening of tight junctions between epithelial cells. acs.org This effect is believed to be mediated through the interaction of the polymer's thiol groups with cysteine-rich domains on upstream membrane receptors like EGFR and IGFR. acs.org This interaction can activate the intracellular protein tyrosine kinase (PTK) Src, which in turn disrupts the localization of tight junction proteins like claudin-4, leading to increased paracellular permeability. acs.org
Impact on Cellular Processes and Homeostasis in Model Systems
Derivatives of mercaptonicotinamide, particularly when conjugated to polymers like chitosan, have a demonstrable impact on various cellular processes and homeostasis in in vitro model systems.
The conjugation of mercaptonicotinamide to chitosan has been shown to significantly enhance the cellular uptake of nanoparticles in various in vitro models. nih.govresearchgate.netresearchgate.net This enhancement is attributed to the mucoadhesive properties conferred by the thiol groups, which promote stronger interactions with the cell membrane. nih.govresearchgate.net
In one study, insulin-loaded nanoparticles made with mercaptonicotinic acid-activated thiolated chitosan (MNA-TG-chitosan) showed significantly higher cellular uptake in HepG2 liver cells compared to nanoparticles made with unmodified chitosan or standard thiolated chitosan. nih.govresearchgate.net
Table 2: Enhanced Cellular Uptake by MNA-TG-Chitosan Nanoparticles
| Cell Line | Comparison Group | Fold Increase in Uptake | Reference |
|---|---|---|---|
| HepG2 Liver Cells | Unmodified Chitosan NPs | 1.5-fold | nih.govresearchgate.net |
| HepG2 Liver Cells | TG-Chitosan NPs | 4.4-fold | nih.govresearchgate.net |
| TR146 Buccal Cells | Unmodified Chitosan NPs | ~40% greater transport | nih.govresearchgate.net |
| TR146 Buccal Cells | TG-Chitosan NPs | ~600% greater transport | nih.govresearchgate.net |
Further studies using the P-gp substrate Rhodamine-123 (Rho-123) in Caco-2 cell monolayers demonstrated that chitosan-TGA-6MNA increases the intracellular accumulation of the dye. rsc.org This indicates that the conjugate effectively inhibits the P-gp efflux pump, leading to higher intracellular concentrations of its substrates. rsc.org
The direct impact of mercaptonicotinamide on core metabolic pathways appears to be minimal under the conditions tested in available studies. Research on the P-gp inhibitory effects of chitosan-TGA-6MNA in Caco-2 cells investigated whether the compound depleted intracellular ATP levels, which could indirectly affect many cellular processes. rsc.org The results showed that while the positive control, P85, significantly lowered ATP levels, CS-TGA and CS-TGA-6MNA induced only a slight, non-significant decrease in intracellular ATP after a 60-minute incubation. rsc.org This suggests that its mechanism of action, at least in P-gp inhibition, is not dependent on the widespread disruption of cellular energy metabolism. rsc.org
Influence on Cell-Cell Junctions: In studies with TR146 buccal cell monolayers, treatment with MNA-TG-chitosan nanoparticles led to a greater reduction in transepithelial electrical resistance (TEER), indicating an opening of tight junctions. nih.govresearchgate.net Fluorescence microscopy confirmed this by showing a disruption in the continuous pattern of the tight junction protein ZO-1 at the cell peripheries. researchgate.net
Influence on Plasma Membrane: Investigations using the fluorescent probe TMA-DPH in Caco-2 cells revealed that chitosan-TGA-6MNA increases the microviscosity of the plasma membrane. rsc.org This indicates a decrease in membrane fluidity. rsc.org This structural change in the membrane is hypothesized to be a key part of its mechanism for inhibiting membrane-bound proteins like P-gp. rsc.org
General Cell Morphology: In cytotoxicity assays using HepG2, Caco-2, and TR146 cell lines, nanoparticles formulated with MNA-TG-chitosan showed no significant effects on cell viability at concentrations up to 1000 μg/mL. nih.govresearchgate.net This implies that at concentrations effective for enhancing drug delivery, the compound does not induce adverse morphological changes, such as cytoplasmic vacuolation or cell lysis, which are hallmarks of cytotoxicity. thermofisher.com
Biochemical Interactions with Cofactors and Metabolites
Mercaptonicotinamide, a heterocyclic compound featuring a thiol (-SH) group, engages in various biochemical interactions that influence cellular metabolism and signaling. Its reactivity is largely centered on the nucleophilic nature of its thiol group and its structural relation to nicotinamide, a key component of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD). Research findings indicate that mercaptonicotinamide's influence is often observed when it is incorporated into larger molecules, directing their activity towards specific enzymes and metabolic pathways.
The primary mechanisms of action involve enzyme inhibition and modulation of the cellular redox state. These interactions can, in turn, affect major metabolic processes such as carbohydrate metabolism and cellular energy production.
Enzyme Inhibition
Mercaptonicotinamide serves as a structural component in the synthesis of various enzyme inhibitors. Its presence in these molecules is often crucial for their inhibitory activity.
α-Glucosidase Inhibition: Derivatives of mercaptonicotinamide have been synthesized and identified as potent inhibitors of α-glucosidase. acs.org This enzyme is critical for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, these compounds interfere with carbohydrate metabolism, a key process that provides substrate for glycolysis. acs.orgnih.gov
Histone Deacetylase (HDAC) Inhibition: The mercaptonicotinamide scaffold is used in the design of inhibitors for histone deacetylases, particularly HDAC8. google.com HDACs are enzymes that play a crucial role in regulating gene expression. While many HDACs are zinc-dependent, a specific class of HDACs, the sirtuins (Class III), are dependent on the cofactor NAD+. google.com Although mercaptonicotinamide-based inhibitors primarily target Class I HDACs, the overarching regulation of metabolic enzyme transcription by HDACs establishes an indirect link to metabolic control. nih.govgoogle.com
Table 1: Summary of Enzymes Affected by Mercaptonicotinamide-Containing Compounds
| Enzyme | Compound Type | Nature of Interaction | Metabolic Consequence | Citation |
| α-Glucosidase | Benzothiazepine derivatives incorporating mercaptonicotinamide | Inhibition | Interference with carbohydrate digestion and glucose absorption. | acs.org |
| Histone Deacetylase 8 (HDAC8) | N-benzyl-2-mercaptonicotinamide derivatives | Inhibition | Altered gene expression, which can include genes for metabolic enzymes. | google.com |
Interactions with Cofactors
The biochemical activity of mercaptonicotinamide is closely tied to its potential interactions with essential metabolic cofactors, primarily through its structural features.
NAD+/NADH: Mercaptonicotinamide is a derivative of nicotinamide, a fundamental part of the NAD molecule. wikipedia.org The NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a pivotal role in energy metabolism, acting as a crucial coenzyme in both glycolysis and the citric acid cycle. wikipedia.orgmdpi.comnih.govnih.gov The balance between the oxidized (NAD+) and reduced (NADH) forms controls the activity of key dehydrogenases in these pathways. wikipedia.org While direct interaction is not extensively documented, inhibitors containing the mercaptonicotinamide moiety can influence NAD+-dependent enzymes like sirtuins, thereby linking its function to NAD+ metabolism. google.com
Flavin Adenine Dinucleotide (FAD): Research on related mercapto-flavins, such as 6-mercapto-FAD, demonstrates the reactivity of the thiol group within the active sites of flavoproteins. nih.gov These studies use 6-mercapto-FAD as a probe to investigate the accessibility and environment of the enzyme's active site. This suggests that the thiol group of mercaptonicotinamide could potentially interact with FAD-dependent enzymes, although specific studies on mercaptonicotinamide itself are limited. nih.gov
Modulation of Cellular Redox Balance
The cellular redox state, the balance between oxidizing and reducing agents, is vital for normal cellular function. nih.govnumberanalytics.com An imbalance can lead to oxidative or reductive stress. nih.govbiolifesas.org The thiol group on mercaptonicotinamide is a key player in redox reactions.
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions. This is a common mechanism for forming covalent bonds with cysteine residues in proteins, such as those on the surface of cells or within enzymes. acs.org This reactivity is harnessed in drug delivery systems where polymers functionalized with mercaptonicotinamide (thiolmers) can interact with mucus glycoproteins or inhibit efflux pumps. acs.orgarabjchem.orgresearchgate.net
Antioxidant Potential: Thiol-containing compounds are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. acs.org This interaction helps maintain the cellular redox homeostasis, which is intrinsically linked to the status of redox-sensitive cofactors like the NAD+/NADH and glutathione (B108866) (GSH/GSSG) ratios. nih.govbiolifesas.org
Impact on Metabolic Pathways
The aforementioned interactions have downstream consequences for major metabolic pathways, primarily through the regulation of enzyme activity and substrate availability.
Glycolysis: By contributing to the inhibition of α-glucosidase, mercaptonicotinamide-based compounds can limit the influx of glucose into the glycolytic pathway. acs.org Glycolysis is a sequence of reactions that converts glucose to pyruvate, producing ATP and NADH in the process. nih.govsigmaaldrich.comassaygenie.com
Citric Acid Cycle (TCA Cycle): The citric acid cycle is a central hub of cellular metabolism that oxidizes acetyl-CoA to generate ATP, NADH, and FADH2. nih.govwikipedia.orgbevital.no Its regulation is tightly linked to the NAD+/NADH ratio. While no direct modulation of TCA cycle enzymes by mercaptonicotinamide is reported, its influence on the cellular redox state and NAD-related processes could have indirect effects on the cycle's flux.
Oxidative Phosphorylation: This is the final stage of cellular respiration, where the energy from NADH and FADH2 is used to produce the majority of a cell's ATP. lkouniv.ac.inwikipedia.orgstudymind.co.uk The efficiency of this pathway is highly dependent on the supply of these reduced cofactors from glycolysis and the citric acid cycle. wikipedia.org Any upstream alteration of these pathways or the cellular redox balance by mercaptonicotinamide or its derivatives would consequently impact oxidative phosphorylation.
Structure Activity Relationship Sar and Computational Studies
Elucidating Key Structural Features for Biological Activity
The biological activity of mercaptonicotinamide derivatives is intrinsically linked to their molecular structure. The spatial arrangement of atoms and the presence of specific functional groups dictate the molecule's ability to interact with biological receptors, thereby eliciting a pharmacological response.
A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdovepress.comunina.it For mercaptonicotinamide derivatives, the key pharmacophoric elements generally include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.orgresearchgate.net
The nicotinamide (B372718) portion of the molecule itself presents several key features. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine (B92270) ring provides an aromatic and potentially hydrophobic interaction site. The thiol (-SH) group is a crucial functional group that can act as a hydrogen bond donor and a nucleophile, and its reactivity can be pH-dependent. researchgate.net
In the context of specific biological targets, the importance of these pharmacophoric elements can be further defined. For instance, in a series of S-substituted 6-mercapto-N-phenyl-nicotinamides designed as CXCR1/2 antagonists, the nicotinamide core was identified as a key component. acs.org The activity of these compounds depends not only on their affinity for the target but also on their ability to move into the cell's interior. acs.org The pharmacophore model for such compounds would likely include features that facilitate both target binding and cell permeability. nih.govacs.org
The generation of a pharmacophore model involves several steps, including the selection of active compounds, conformational analysis, assignment of pharmacophoric features, and superimposition of the molecules to identify common features. unina.it This process helps in understanding the common molecular interaction features shared by a set of active molecules. dovepress.com
The introduction of different substituents to the core structure of mercaptonicotinamide can significantly alter its biological activity. These substituent effects can be broadly categorized into electronic and steric effects. lasalle.edu
Electronic effects arise from the ability of a substituent to donate or withdraw electron density from the core structure, which can occur through inductive or resonance effects. lasalle.edu For example, electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. Conversely, electron-withdrawing groups decrease electron density. lasalle.edu In a study of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors, the substituent's effect on binding affinity was linked to the modulation of the sulfonamide's hydrogen bond donor strength. nih.gov
Steric effects relate to the size and shape of the substituent, which can influence how the molecule fits into a binding site. lasalle.edu A bulky substituent might hinder the optimal binding of the molecule, leading to reduced activity. Conversely, a well-placed substituent could enhance binding by occupying a specific pocket in the receptor.
In the case of 6-mercaptonicotinamide (B11766040) derivatives, substitutions on the pyridine ring or the amide nitrogen can lead to significant changes in activity. For example, in a series of nicotinamide-based chemokine antagonists, the substitution on the nitrogen of the nicotinamide was explored. acs.org An N-methyl-2-pyridyl substitution was well-tolerated, while the closely related N-methyl-4-pyridyl congener showed a significant drop in potency, suggesting a highly structured binding environment. acs.org This highlights how subtle changes in substituent position can have a profound impact on biological activity.
Furthermore, the nature of the substituent on the sulfur atom of 6-mercaptonicotinamide is critical. In the development of S-substituted 6-mercapto-N-phenyl-nicotinamides, various aryl and heteroaryl groups were attached to the sulfur, leading to a range of activities as CXCR1/2 antagonists. acs.org The electronic properties of these substituents can influence the properties of the thiol group, which is often crucial for biological activity. marquette.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for activity. nih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. researchgate.net Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Finally, a mathematical model is built to correlate the descriptors with the biological activity. nih.gov
Various statistical methods can be used to develop QSAR models, including linear regression, partial least squares, and machine learning algorithms like k-nearest neighbors and decision trees. nih.govnih.gov The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set. dergipark.org.tr
For instance, in the development of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors, QSAR studies were conducted to find a correlation between the antidiabetic activity and the physicochemical properties of the synthesized compounds. acs.org A good correlation was found between the structures and selected properties, indicating the predictive power of the QSAR model. acs.org
The reliability of a QSAR model is assessed through various validation techniques. dergipark.org.tr A well-validated QSAR model can be a valuable tool in drug discovery, helping to prioritize the synthesis of new compounds with potentially higher activity. qsartoolbox.org
A wide range of molecular descriptors can be used in QSAR studies. These can be broadly classified into:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. researchgate.net
2D descriptors: Derived from the 2D structure, including topological indices and counts of specific functional groups. dergipark.org.tr
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume and surface area. nih.gov
Physicochemical descriptors: Properties like logP (lipophilicity) and pKa. researchgate.net
Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies. nih.gov
The selection of appropriate descriptors is a critical step in QSAR modeling. wikipedia.org The goal is to choose a set of descriptors that are relevant to the biological activity and are not highly correlated with each other. researchgate.net
Various statistical methodologies are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that establishes a linear relationship between the descriptors and the activity. dergipark.org.tr Partial Least Squares (PLS) is another method that is useful when the number of descriptors is large or when they are correlated. dergipark.org.tr More advanced machine learning techniques, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can capture non-linear relationships between structure and activity. frontiersin.org
The statistical quality of the QSAR model is evaluated using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated R² (q²), which assesses the model's predictive ability. dergipark.org.tr
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are powerful tools used to study molecules and their interactions at an atomic level. schrodinger.comspringer.com These methods provide insights that can guide the design of new compounds with improved properties. scifiniti.com
Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov This method helps to understand the binding mode of a ligand and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. dovepress.com For example, molecular docking was used to screen a set of ligands and select 2-mercaptobenzoic acid for chemical modification of chitosan (B1678972) based on its favorable binding interaction. researchgate.net In another study, docking was used to investigate the interactions of 2,3-dihydro-1,5-benzothiazepine derivatives with the active site of α-glucosidase. acs.org
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com DFT calculations can provide information about various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov These properties can be used as descriptors in QSAR studies or to understand the reactivity of a molecule. mdpi.com
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational changes that a molecule undergoes and the stability of its interactions with a receptor. mdpi.com This information can be valuable for understanding the mechanism of action of a drug and for designing molecules with improved binding affinity and selectivity.
In the context of mercaptonicotinamide, these computational methods can be applied to:
Predict the binding mode of mercaptonicotinamide derivatives to their biological targets.
Identify key amino acid residues in the binding site that are important for interaction.
Calculate the binding free energy to estimate the affinity of a ligand for its receptor.
Understand the conformational preferences of mercaptonicotinamide and its derivatives.
Guide the design of new derivatives with enhanced biological activity.
By integrating SAR, QSAR, and computational modeling, researchers can gain a comprehensive understanding of the factors that govern the biological activity of mercaptonicotinamide and its derivatives, thereby accelerating the discovery of new and more effective therapeutic agents.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method models the interaction between a small molecule (ligand), such as Mercaptonicotinamide, and a protein's binding site at an atomic level. nih.govresearchgate.net The process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then assessing the strength of the interaction, often referred to as binding affinity. nih.gov
In studies of analogous compounds, such as mercaptobenzamide thioesters which have been investigated for anti-HIV activity, molecular docking has been a key tool. nih.govnih.gov These studies generated computational models for the binding of these compounds to the C-terminal zinc finger of the HIV-1 nucleocapsid protein (NCp7). nih.govresearchgate.net The docking simulations revealed the presence of low-energy binding orientations and highlighted the key interactions responsible for the binding. nih.govnih.gov The core mechanism of such compounds is believed to involve the acylation of crucial cysteine residues within the zinc finger motif of NCp7. nih.gov
The accuracy of docking is enhanced by sophisticated scoring functions that calculate the binding energetics. These functions typically evaluate non-bonded interactions, such as van der Waals forces and electrostatic interactions, to rank potential binding poses. researchgate.net
Interactive Table: Key Concepts in Molecular Docking Click on the headers to sort the table.
| Concept | Description | Relevance to Mercaptonicotinamide |
|---|---|---|
| Ligand | The small molecule being studied. | Mercaptonicotinamide or its analogs. |
| Receptor | The biological macromolecule, typically a protein, that the ligand binds to. | e.g., HIV-1 Nucleocapsid Protein (NCp7) for mercaptobenzamide analogs. nih.gov |
| Posing | Predicting the conformation and orientation of the ligand in the receptor's binding site. nih.gov | Determines how Mercaptonicotinamide fits into its biological target. |
| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and receptor. researchgate.net | Ranks potential binding modes to identify the most likely and potent interactions. |
| Binding Site | The specific region on the receptor where the ligand binds. | For NCp7, this is the highly-conserved C-terminal CCHC zinc finger. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. frontiersin.org MD simulations track the movements and interactions of atoms and molecules for a specific period, providing insights into the conformational flexibility of both the ligand and its target protein. nih.govmdpi.com This is crucial because proteins are not rigid structures but exist as an ensemble of different conformations. frontiersin.org
Scaffold Hopping and Analogy-Based Design
Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. uniroma1.itresearchgate.net This technique is valuable for generating new chemical entities with potentially improved properties, such as enhanced affinity, better metabolic stability, or a novel intellectual property position. uniroma1.itnih.gov
The process often uses computational methods to search for new scaffolds that can present the key interacting functional groups in a similar three-dimensional arrangement to the original template molecule. nih.govbiosolveit.de For a compound like Mercaptonicotinamide, a scaffold hopping approach could involve replacing the nicotinamide core with other heterocyclic systems, such as benzimidazoles, imidazopyridines, or pyrazoles. nih.gov For example, research has shown that replacing electron-rich aromatic systems with more electron-deficient heterocycles can be a successful strategy to avoid certain types of metabolic breakdown. nih.gov This analogy-based design relies on the principle that different core structures can achieve similar biological effects if they maintain the essential pharmacophoric features of the original lead compound. uniroma1.it
Interactive Table: Common Scaffold Hopping Strategies Click on the headers to sort the table.
| Strategy | Description | Potential Application to Mercaptonicotinamide |
|---|---|---|
| Heterocyclic Replacements | Substituting one heterocyclic ring system for another. researchgate.net | Replacing the pyridine ring of nicotinamide with a different heterocycle like pyrazole (B372694) or imidazole. nih.gov |
| Ring Opening/Closing | Modifying the core by breaking or forming rings to create a new scaffold. researchgate.net | Designing an acyclic analog that mimics the spatial arrangement of the nicotinamide's functional groups. |
| Topology-Based Hopping | Replacing a part of a molecule with a motif that maintains the geometric orientation of attached chemical groups. researchgate.netbiosolveit.de | Finding a completely different core structure that preserves the 3D coordinates of the amide and mercapto groups. |
| Fragment-Based Growth | Growing a small molecular fragment into a larger molecule by adding new functionalities, which can be considered a form of scaffold hopping. nih.gov | Using the mercapto-amide portion as a starting point and exploring different aromatic cores to attach. |
Virtual Screening and Lead Discovery Principles
Virtual screening (VS) is a computational methodology that has become an essential tool for cost-effective and rapid lead discovery. nih.gov It involves screening vast libraries of chemical compounds against a biological target to identify molecules that are likely to bind and exert a desired biological effect. nih.govsemanticscholar.org Structure-based virtual screening (SBVS), a prominent VS approach, utilizes the three-dimensional structure of the target protein. nih.gov
The process begins with the preparation of a compound library and the target receptor structure. researchgate.net Using molecular docking algorithms, each compound in the library is computationally "docked" into the binding site of the target. researchgate.net The resulting binding poses are then evaluated and ranked using scoring functions to prioritize a smaller, more manageable subset of "hits" for experimental testing. nih.govresearchgate.net This approach is significantly faster and less resource-intensive than traditional high-throughput screening (HTS). semanticscholar.org
The discovery of a lead compound like Mercaptonicotinamide could theoretically begin with a virtual screen against a relevant biological target. The top-scoring hits from the screen would then be subjected to further computational analysis and experimental validation to confirm their activity, leading to a cycle of lead optimization. nih.govnih.gov
Pharmacokinetic and Metabolic Research in Preclinical Contexts
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models.nih.govnih.gov
The investigation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical development. nih.govnih.gov These studies are essential for understanding how a compound is handled by a biological system, which in turn helps in predicting its pharmacokinetic properties in humans. nih.govnih.gov The primary objective is to characterize the metabolic stability, identify the resulting metabolites, and determine the compound's concentration in various biological matrices. nih.govmass-analytica.com
In Vitro Metabolic Stability Assessment (e.g., Plasma Stability).nih.govbioduro.com
Detailed Research Findings:
Incubation Conditions: In vitro metabolic stability is typically assessed by incubating the test compound with liver microsomes (from rats or humans), hepatocytes, or plasma from various species at 37°C. nih.govbioduro.comthermofisher.com The reaction mixture is often buffered and may contain cofactors like NADPH to support metabolic reactions. nih.gov
Time Points and Analysis: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound. bioduro.comthermofisher.com The concentration of the remaining compound is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). bioduro.comresearchgate.net
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicators of metabolic stability. researchgate.netthermofisher.com Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body. uj.edu.pl
Table 1: Example of In Vitro Plasma Stability Assay Conditions
| Parameter | Condition |
| Compound Concentration | 1 µM |
| Incubation Temperature | 37 °C |
| Time Points | 0, 15, 30, 60, 120 minutes |
| Final DMSO Concentration | 1% |
| Analytical Method | LC-MS |
| Control Compounds | Propranolol, Tetracaine |
This table is a generalized representation based on common industry practices. bioduro.com
Identification of Metabolites in Non-Human Biological Systems.mass-analytica.comresearchgate.net
Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. nih.govresearchgate.net These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, as well as in vivo animal models. nih.govresearchgate.net
Detailed Research Findings:
In Vitro Approaches: Incubating the compound with liver fractions (microsomes, S9) or hepatocytes allows for the generation of metabolites in a controlled environment. nih.govresearchgate.netthermofisher.com For example, studies with nicotinamide (B372718) have shown the formation of metabolites such as 6-hydroxynicotinamide (B1222860) and 6-hydroxynicotinic acid in rat liver preparations. researchgate.net
Analytical Techniques: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for detecting and structurally characterizing metabolites. mass-analytica.comnih.govnih.gov By comparing the mass spectra of the parent compound and its metabolites, researchers can deduce the types of metabolic reactions that have occurred (e.g., oxidation, hydroxylation, N-dealkylation). nih.gov
Cross-Species Comparison: It is important to compare metabolite profiles across different preclinical species (e.g., rat, dog) and human-derived systems to identify potential differences in metabolism that could affect the translation of data to humans. mass-analytica.comnih.gov
In Vitro and In Vivo (Animal) Bioanalytical Determination of Compound Levels.
The accurate quantification of a drug candidate and its metabolites in biological matrices is fundamental for pharmacokinetic analysis. researchgate.netresearchgate.net Validated bioanalytical methods are required to ensure the reliability of the data generated from both in vitro and in vivo preclinical studies. researchgate.netwashington.edu
Detailed Research Findings:
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. mass-analytica.comresearchgate.net
Sample Preparation: Biological samples such as plasma, urine, and tissue homogenates typically require a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before analysis. researchgate.netnih.gov
Method Validation: Bioanalytical methods must be validated according to regulatory guidelines to ensure they are accurate, precise, and reproducible. researchgate.netnih.gov This includes establishing the lower limit of quantification (LLOQ), linearity, accuracy, and precision of the assay. researchgate.net
Application in Preclinical Studies: These validated methods are then used to measure the concentration-time profiles of the compound in preclinical species following administration, providing key pharmacokinetic parameters such as Cmax, AUC, and half-life. mdpi.com
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
This table outlines the essential parameters for bioanalytical method validation as per regulatory expectations.
Investigating Drug-Drug Interactions (DDI) at a Mechanistic Level.drugs.comyoutube.com
Understanding the potential for a new drug candidate to interact with other co-administered drugs is a critical aspect of preclinical safety assessment. nih.govnih.gov These interactions can alter the pharmacokinetic profile of either drug, potentially leading to a loss of efficacy or an increased risk of adverse effects. nih.govnih.gov
Enzyme Inhibition Potential and Induction Studies.nih.govnih.gov
A primary mechanism for drug-drug interactions is the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govyoutube.com
Detailed Research Findings:
Enzyme Inhibition:
Mechanism: An inhibitor can compete with a substrate for the active site of an enzyme (competitive inhibition) or bind to an allosteric site to alter the enzyme's conformation and activity (non-competitive inhibition). youtube.comlibretexts.orgyoutube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.orgyoutube.com
In Vitro Assessment: The inhibitory potential of a compound is typically evaluated by incubating it with human liver microsomes and specific CYP probe substrates. nih.gov The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is determined.
Significance: Compounds that are potent inhibitors of major CYP isoforms (e.g., CYP3A4, CYP2D6) are more likely to cause clinically significant drug interactions. nih.govyoutube.com
Enzyme Induction:
Mechanism: Enzyme induction involves an increased synthesis of metabolizing enzymes, often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.govyoutube.com This leads to an accelerated metabolism of drugs that are substrates for the induced enzyme. youtube.comyoutube.com
In Vitro Assessment: The induction potential is commonly assessed using cultured human hepatocytes. nih.gov The cells are treated with the test compound, and the increase in mRNA levels and/or enzymatic activity of specific CYP enzymes is measured. nih.gov
Significance: Enzyme inducers can decrease the therapeutic effect of co-administered drugs by enhancing their clearance. youtube.comnih.gov For example, the anticonvulsant carbamazepine (B1668303) is a known inducer of CYP3A4 and can reduce the efficacy of other drugs metabolized by this enzyme. nih.gov
Table 3: Common Cytochrome P450 Enzymes and Their Significance in Drug Metabolism
| Enzyme | Significance |
| CYP3A4/5 | Metabolizes over 50% of clinically used drugs. youtube.com |
| CYP2D6 | Highly polymorphic, leading to significant inter-individual variability in drug metabolism. |
| CYP2C9 | Important for the metabolism of several narrow therapeutic index drugs, such as warfarin. |
| CYP2C19 | Exhibits genetic polymorphism, affecting the metabolism of drugs like clopidogrel. |
| CYP1A2 | Involved in the metabolism of caffeine (B1668208) and some antipsychotics; induced by smoking. |
This table highlights some of the most important CYP enzymes in drug metabolism.
Transporter Interaction Mechanisms in Preclinical Models.youtube.comnih.gov
Drug transporters, located in various tissues like the intestine, liver, and kidney, play a crucial role in the absorption, distribution, and excretion of drugs. youtube.comnih.gov Interactions with these transporters can lead to significant changes in drug exposure and disposition. youtube.comnih.gov
Detailed Research Findings:
Types of Transporters: Key transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or P-gp, BCRP), which are efflux transporters, and the Solute Carrier (SLC) transporters (e.g., OATPs, OATs, OCTs), which are primarily uptake transporters. youtube.comnih.gov
In Vitro Assessment: The interaction of a compound with specific transporters is evaluated using cell-based assays. youtube.com These assays typically use cell lines that overexpress a particular transporter.
Substrate Assessment: To determine if a compound is a substrate of a transporter, its transport across a monolayer of these cells is measured.
Inhibition Assessment: To assess inhibitory potential, the ability of the test compound to inhibit the transport of a known probe substrate is measured. youtube.com
Significance: Inhibition of efflux transporters like P-gp can increase the absorption and decrease the elimination of co-administered drugs, leading to higher systemic exposure. Conversely, inhibition of uptake transporters in the liver (e.g., OATP1B1) can reduce the hepatic clearance of drugs, also resulting in increased plasma concentrations. nih.govnih.gov
Preclinical Research Provides No Data on Protein Binding of Mercaptonicotinamide
Despite the interest in the broader class of nicotinamide derivatives in pharmaceutical research, specific preclinical data regarding the protein binding characteristics of the chemical compound mercaptonicotinamide remains elusive. A thorough review of available scientific literature and databases reveals a significant gap in the understanding of how this particular molecule interacts with plasma proteins, a critical factor in determining its pharmacokinetic profile and subsequent distribution throughout the body.
In preclinical drug development, understanding the extent to which a compound binds to plasma proteins, such as albumin, is fundamental. This binding can significantly influence the fraction of the drug that is free to exert its pharmacological effect, as well as its metabolism and elimination. However, no studies detailing the in vitro or in vivo plasma protein binding of mercaptonicotinamide could be identified.
Consequently, there are no available data to construct a profile of its binding affinity, the percentage of the compound that remains unbound in plasma, or the specific proteins to which it may bind. This absence of information prevents any detailed analysis or the creation of data tables illustrating its protein binding characteristics in a preclinical context. The implications of this data gap are significant, as without this foundational pharmacokinetic information, the potential distribution and efficacy of mercaptonicotinamide cannot be effectively predicted or modeled in a preclinical setting.
Further research, including specific in vitro protein binding assays using plasma from relevant preclinical species, would be required to address this knowledge gap and to begin to characterize the pharmacokinetic profile of mercaptonicotinamide.
Advanced Analytical Methodologies for Mercaptonicotin Amide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analytical workflow for Mercaptonicotinamide, enabling its separation from intricate matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Mercaptonicotinamide and its metabolites due to its high resolution and wide applicability. moffitt.org Reversed-phase HPLC is a commonly utilized mode for the separation of polar compounds like Mercaptonicotinamide. The separation is typically achieved on a C18 column, where the mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation. scielo.br
For instance, a method developed for the related compound 6-mercaptopurine (B1684380) (6-MP) utilized a C18 column with a mobile phase of acetonitrile and sodium acetate (B1210297) buffer (10:90 v/v) at a flow rate of 1 mL/min, with UV detection at 324 nm. scielo.br Given the structural similarity, a comparable approach could be adapted for Mercaptonicotinamide. The retention time for Mercaptonicotinamide would be dependent on the specific chromatographic conditions, including the exact mobile phase composition, pH, and column temperature.
A key aspect of HPLC method development is the optimization of these parameters to ensure good peak shape, resolution from other matrix components, and a reasonable analysis time. Gradient elution, where the mobile phase composition is changed during the run, can be particularly useful for separating a wide range of metabolites with different polarities.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 324 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While Mercaptonicotinamide itself is not sufficiently volatile for direct GC analysis, its potential volatile metabolites, particularly those resulting from metabolic pathways involving the sulfur moiety, could be amenable to this technique. The analysis of volatile sulfur compounds in various matrices is a well-established application of GC, often coupled with a sulfur-specific detector for enhanced selectivity. americanlaboratory.comamericanlaboratory.com
For the analysis of non-volatile compounds like Mercaptonicotinamide or its non-volatile metabolites by GC, a derivatization step is necessary. moffitt.org This chemical modification increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. Common derivatization strategies for compounds containing active hydrogens (such as in the thiol group of Mercaptonicotinamide) include silylation or acylation.
The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. Once derivatized, the volatile products can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase, and detected by a mass spectrometer (GC-MS) for both quantification and structural confirmation.
The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity for Mercaptonicotinamide analysis.
UV/Vis Detection: UV/Vis detectors are widely used in HPLC due to their robustness and applicability to a broad range of compounds that absorb UV or visible light. chromatographyonline.comchromatographyonline.com For Mercaptonicotinamide, the pyridine (B92270) ring and the amide group are expected to exhibit UV absorbance. The optimal wavelength for detection would be determined by acquiring the UV spectrum of a standard solution of Mercaptonicotinamide. For the related compound 1-Methylnicotinamide, absorption maxima are observed at 210 nm and 264 nm. sielc.com A similar absorption profile would be expected for Mercaptonicotinamide. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. nih.gov
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV/Vis detection for compounds that are naturally fluorescent or can be derivatized to form fluorescent products. mdpi.com While the native fluorescence of Mercaptonicotinamide may be limited, derivatization strategies can be employed. For instance, a method for the determination of nicotinamide (B372718) in plasma involves its conversion to N1-methylnicotinamide, which then reacts to form a fluorescent derivative. matec-conferences.orgresearchgate.net A similar approach could potentially be developed for Mercaptonicotinamide, significantly lowering the limits of detection. The selectivity of fluorescence detection is enhanced by the ability to select both excitation and emission wavelengths. nih.govnih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool in Mercaptonicotinamide research, providing highly sensitive and specific detection, as well as structural information for the parent compound and its metabolites. rsc.org
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma and urine. nih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from co-eluting matrix components. nih.gov
For the analysis of nicotinamide and its metabolite N1-methylnicotinamide in human serum, a rapid and sensitive LC-MS/MS method was developed using a triple-quadrupole mass spectrometer in the positive ion mode. nih.gov The precursor-to-product ion transitions of m/z 123.1 → 80.1 for nicotinamide and m/z 137.1 → 94.1 for N1-methylnicotinamide were monitored. nih.gov A similar strategy could be readily developed for Mercaptonicotinamide, involving the optimization of ionization conditions and the identification of specific precursor and product ions. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. nih.gov
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte | Nicotinamide |
| Precursor Ion (m/z) | 123.1 |
| Product Ion (m/z) | 80.1 |
| Internal Standard | N'-methylnicotinamide |
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown metabolites. nih.govchromatographyonline.com This capability allows for the determination of the elemental composition of an ion, a critical piece of information in metabolite profiling. nih.govresearchgate.net
In the context of Mercaptonicotinamide research, HRMS can be used in an untargeted metabolomics approach to identify novel metabolites in biological samples. mdpi.com By comparing the accurate masses of ions detected in samples from treated versus control groups, potential metabolites can be flagged. Subsequent fragmentation analysis (MS/MS) of these ions can then provide structural information to aid in their identification. nih.gov The high resolving power of these instruments also helps to distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions. chromatographyonline.com
The general workflow for metabolite profiling using HRMS involves acquiring full-scan mass spectral data, followed by data mining to identify potential metabolites based on their accurate mass and isotopic pattern. nih.gov This is a powerful approach for gaining a comprehensive understanding of the metabolic fate of Mercaptonicotinamide.
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable in the study of mercaptonicotinamide, providing detailed insights into its molecular structure, functional groups, and interactions with other molecules. These methods are foundational for characterizing the compound and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the analysis of mercaptonicotinamide and its derivatives, ¹H NMR spectroscopy helps to identify the different kinds of protons based on their chemical shifts (δ), which are influenced by the electronic environment of each proton. jchps.com The number of signals in a ¹H NMR spectrum corresponds to the number of chemically distinct protons in the molecule. jchps.com For instance, the protons on the pyridine ring of mercaptonicotinamide would exhibit characteristic chemical shifts that can be distinguished from protons in other parts of the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by establishing correlations between neighboring protons and long-range correlations between protons and carbons, respectively. These advanced experiments are instrumental in piecing together the complete molecular framework of complex derivatives or reaction products of mercaptonicotinamide.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. youtube.com The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds at specific frequencies. masterorganicchemistry.com Each type of bond (e.g., C=O, N-H, S-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. wiley.com
For mercaptonicotinamide, IR spectroscopy can confirm the presence of key functional groups. For example, the thiol group (-SH) would show a characteristic absorption band, as would the amide group (-CONH₂), which typically exhibits distinct stretching and bending vibrations. nih.gov The analysis of the IR spectrum is divided into the functional group region (above 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), the latter of which is unique to the specific molecule. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. mdpi.com This technique measures the absorption of ultraviolet or visible light by a sample. nih.gov The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.
For aromatic compounds like mercaptonicotinamide, UV-Vis spectroscopy is particularly useful for studying the π-electron system of the pyridine ring. The position and intensity of absorption bands can be influenced by the presence of substituents on the ring and the solvent used for analysis. nih.gov For instance, the UV-Vis spectrum of a mercaptonicotinic acid monomer shows absorption maxima at specific wavelengths, which can shift upon dimerization. researchgate.net Studies on mixed metal complexes involving nicotinamide have also utilized UV-Vis spectroscopy to identify intraligand and ligand-metal charge transfer transitions. researchgate.net
Immunoassay Development for Specific Detection
Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and its target antigen for detection and quantification. The development of an immunoassay for mercaptonicotinamide would involve producing antibodies that specifically recognize and bind to this molecule.
The process typically begins with the generation of monoclonal or polyclonal antibodies against the target analyte. nih.gov For small molecules like mercaptonicotinamide, it would first need to be conjugated to a larger carrier protein to elicit an immune response. Once specific antibodies are produced, they can be incorporated into various immunoassay formats, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
An ELISA for mercaptonicotinamide would allow for its highly sensitive and specific detection in various samples. nih.gov The assay could be designed in a competitive format where mercaptonicotinamide in a sample competes with a labeled form of the compound for a limited number of antibody binding sites. The signal generated would be inversely proportional to the concentration of mercaptonicotinamide in the sample.
The development of such an immunoassay would provide a valuable tool for the rapid and specific screening of mercaptonicotinamide in complex matrices, which is particularly useful in fields like food safety and environmental monitoring. researchgate.net
Method Validation and Performance Characteristics
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, accurate, and reproducible data. wjarr.comresearchgate.net Key performance characteristics that are evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), selectivity, accuracy, and precision. wjarr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. nih.govloesungsfabrik.de It is the concentration that provides a signal that can be distinguished from the background noise of the measurement. loesungsfabrik.de A common approach to estimate the LOD is to use a signal-to-noise ratio of 3:1. loesungsfabrik.de
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govloesungsfabrik.de The LOQ is typically higher than the LOD and is often estimated as the concentration that gives a signal-to-noise ratio of 10:1. d-nb.info For a method to be considered quantitative, the analyte concentration must be at or above the LOQ. nih.gov
The determination of LOD and LOQ is a critical step in validating any quantitative method for mercaptonicotinamide, as it defines the lower limits of its reliable measurement. nih.gov
Below is a table illustrating typical data used in the determination of LOD and LOQ for an analytical method:
| Parameter | Description | Typical Value |
| LOD | Lowest detectable concentration | 0.05 µg/mL |
| LOQ | Lowest quantifiable concentration | 0.15 µg/mL |
| Signal-to-Noise (S/N) Ratio for LOD | Ratio of the signal from the analyte to the background noise | 3:1 |
| Signal-to-Noise (S/N) Ratio for LOQ | Ratio of the signal from the analyte to the background noise | 10:1 |
Note: The values in this table are illustrative and would need to be experimentally determined for a specific analytical method for mercaptonicotinamide.
Selectivity, Accuracy, and Precision
Selectivity , also referred to as specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. elementlabsolutions.comeuropa.eu For a method to be selective for mercaptonicotinamide, it must not produce a significant response from structurally similar compounds or other matrix components. scispace.com
Accuracy refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.comeuropa.eu It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. High accuracy is essential for ensuring that the analytical results reflect the true concentration of mercaptonicotinamide in the sample.
Precision is the degree of agreement among a series of individual measurements of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comeuropa.eu It is usually expressed as the standard deviation or relative standard deviation (RSD) of a set of replicate measurements. Precision can be evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run precision). europa.eu
The following table summarizes these key validation parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time of the analyte. |
| Accuracy | Closeness of the measured value to the true value. | Typically 80-120% recovery for assays. |
| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Closeness of agreement between measurements within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 5%. |
Note: The acceptance criteria can vary depending on the specific application and regulatory guidelines.
Theoretical and Prospective Research Directions for Mercaptonicotin Amide
Rational Design of Enhanced Analogs Based on SAR Insights
The development of new and improved analogs of existing compounds is a cornerstone of medicinal chemistry. For purine (B94841) analogs like mercaptopurine, extensive research has been conducted to create derivatives with better therapeutic profiles. nih.gov This often involves modifying the core structure to enhance efficacy and reduce undesirable side effects. nih.gov The principles learned from these studies can be applied to the rational design of mercaptonicotinamide analogs.
Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering different parts of the mercaptonicotinamide molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its effects. nih.gov For example, SAR studies on mercaptobenzamides, which also contain a thiol group, have revealed important roles for different amide groups in their antiviral activity. nih.gov Similar investigations into mercaptonicotinamide could elucidate the importance of the nicotinamide (B372718) and thiol moieties.
The primary goals for designing enhanced mercaptonicotinamide analogs would be to:
Improve therapeutic efficacy: Modifications could be made to increase the compound's potency or selectivity for its target.
Enhance pharmacokinetic properties: This could involve altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Reduce toxicity: By understanding the structural basis of any adverse effects, analogs can be designed to minimize them.
Exploration of Mercaptonicotinamide as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for understanding the functions of proteins and other biomolecules in their native cellular environment. nih.gov Given its potential biological activities, mercaptonicotinamide could be developed into a valuable chemical probe.
To function as an effective chemical probe, a compound should ideally possess several key characteristics:
Potency: It should be active at low concentrations to minimize off-target effects.
Selectivity: It should interact with a specific biological target with high affinity.
Known Mechanism of Action: Understanding how the probe works is essential for interpreting experimental results. nih.gov
Mercaptopurine and its derivatives have been used to probe various cellular processes, including nucleotide metabolism and immune responses. wikipedia.orgnih.gov Similarly, mercaptonicotinamide could be employed to investigate pathways involving nicotinamide or thiol-reactive enzymes. Its utility as a probe could be enhanced by attaching fluorescent tags or other reporter groups to the molecule, allowing for visualization of its interactions within cells.
Integration of Computational and Experimental Approaches in Future Research
Modern drug discovery and chemical biology research heavily rely on the integration of computational and experimental methods. mdpi.comnih.govbiorxiv.orgnih.gov This synergistic approach can accelerate the research process and provide deeper insights than either method could alone. mdpi.com
Computational approaches that can be applied to the study of mercaptonicotinamide include:
Molecular Docking: This technique can predict the binding orientation of mercaptonicotinamide to its potential protein targets. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of mercaptonicotinamide and its interactions with biological molecules over time. frontiersin.orgnih.gov
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties and reactivity of the thiol group in mercaptonicotinamide. frontiersin.orgnih.gov
Experimental approaches that can complement computational studies include:
Synthesis of Analogs: The synthesis of new derivatives allows for the experimental validation of computational predictions. nih.govacademie-sciences.fr
In Vitro Assays: These experiments can measure the biological activity of mercaptonicotinamide and its analogs in a controlled environment.
Structural Biology Techniques: X-ray crystallography and NMR spectroscopy can determine the three-dimensional structure of mercaptonicotinamide bound to its target, providing crucial information for further design efforts.
By combining these approaches, researchers can create a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine the computational models. mdpi.com
Development of Novel Research Tools and Methodologies
Advancing the understanding of mercaptonicotinamide's biological roles will necessitate the development of new research tools and methodologies. This could involve creating novel assays to measure its activity or developing new techniques to track its fate in biological systems.
One area of potential development is in the creation of more sensitive and specific methods for detecting and quantifying thiol-containing compounds like mercaptonicotinamide in biological samples. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are already used for this purpose, but there is always room for improvement in terms of sensitivity and throughput. nih.gov
Furthermore, the development of new chemical biology tools, such as activity-based probes derived from mercaptonicotinamide, could help to identify its specific cellular targets. These probes are designed to covalently label their target proteins, allowing for their subsequent identification and characterization.
Potential for Derivatization in Advanced Biomaterial Applications (e.g., as part of thiolated polymers)
Thiolated polymers, or thiomers, are polymers that have been modified to contain thiol groups. pharmaexcipients.commdpi.com These materials have gained significant attention in the field of biomaterials due to their unique mucoadhesive properties. pharmaexcipients.commdpi.comnih.gov The thiol groups can form disulfide bonds with cysteine-rich domains in mucus, leading to strong adhesion to mucosal surfaces. pharmaexcipients.comnih.gov
Mercaptonicotinamide can be used to create S-protected thiomers. nih.govacs.org In this application, the thiol group of mercaptonicotinamide is used to temporarily protect the thiol groups on the polymer backbone. acs.org This protection prevents premature oxidation of the thiols and can enhance the stability and mucoadhesive properties of the resulting biomaterial. nih.govacs.org
The derivatization of polymers with mercaptonicotinamide offers several potential advantages:
Enhanced Mucoadhesion: The resulting thiomers can exhibit significantly improved adhesion to mucosal tissues compared to the unmodified polymers. ijpba.inforesearchgate.net
Controlled Drug Release: Thiolated polymers can be used to create drug delivery systems that provide a sustained release of therapeutic agents. mdpi.comijpba.info
Improved Stability: The cross-linking that can occur between thiol groups can enhance the stability of the polymer matrix. ijpba.info
The use of mercaptonicotinamide in the development of thiolated polymers for applications such as oral drug delivery is a promising area of future research. researchgate.netmdpi.com
Q & A
Q. Methodological Answer :
- Synthesis : Follow a stepwise procedure using nucleophilic substitution or thiol-amide coupling, with reaction conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Document stoichiometric ratios and catalyst use (if applicable). Include purity validation via TLC or HPLC at each step .
- Characterization : Use 1H/13C NMR to confirm structural integrity, FT-IR for functional group analysis (e.g., S-H stretching at ~2550 cm⁻¹), and mass spectrometry for molecular weight verification. Report melting points with calibrated instruments, noting deviations from literature values .
Basic Research Question: Which analytical techniques are most effective for assessing the purity and stability of this compound?
Q. Methodological Answer :
- Purity : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. Compare retention times against synthetic intermediates. Use elemental analysis (C, H, N, S) to validate empirical formulas, with deviations ≤0.3% .
- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life .
Advanced Research Question: How can researchers resolve contradictory data in this compound’s reported biological activity?
Q. Methodological Answer :
- Data Triangulation : Compare assay conditions across studies (e.g., cell lines, concentration ranges, incubation times). Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to identify outliers. Use Bland-Altman plots to assess inter-laboratory variability. Cross-reference with structural analogs (e.g., 2-mercaptopyrimidine derivatives) to contextualize activity trends .
Advanced Research Question: What computational strategies are suitable for modeling this compound’s reactivity in catalytic systems?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic data (e.g., rate constants for thiol-disulfide exchange) .
- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) to assess conformational stability. Use binding free energy calculations (MM-PBSA) to evaluate ligand-protein docking efficiency .
Advanced Research Question: How should researchers design experiments to investigate this compound’s redox behavior under physiological conditions?
Q. Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry (CV) in PBS (pH 7.4) using a glassy carbon electrode. Measure oxidation/reduction potentials and correlate with thiol-disulfide equilibrium constants .
- In Situ Monitoring : Use UV-Vis spectroscopy to track real-time thiol depletion in simulated biological fluids (e.g., plasma). Apply Michaelis-Menten kinetics to model enzyme-mediated oxidation pathways .
Advanced Research Question: What strategies mitigate challenges in synthesizing this compound derivatives with high enantiomeric purity?
Q. Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases/esterases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Crystallography : Optimize solvent systems for recrystallization (e.g., ethanol/water gradients). Validate crystal structures via X-ray diffraction and compare with computational predictions .
Tables for Reference
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Acceptable Range | Citation Source |
|---|---|---|---|
| Purity | HPLC (C18) | ≥98% | |
| Melting Point | Differential Scanning Calorimetry | 230±2°C (dec.) | |
| Stability (pH 7.4, 25°C) | LC-MS | <5% degradation in 24h |
Table 2 : Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Oxidized disulfide | Air exposure | Use inert atmosphere (N₂/Ar) |
| Unreacted precursor | Incomplete purification | Gradient column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
